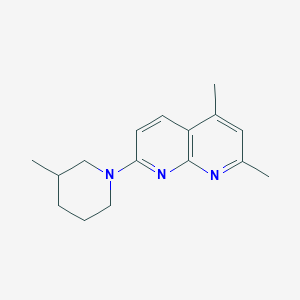

![molecular formula C17H24N6 B6438094 N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549035-87-0](/img/structure/B6438094.png)

N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine (TMPP) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. TMPP is a member of the piperazine family and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has been used in scientific research to study the effects of piperazine and pyrimidine derivatives on various biochemical and physiological processes. It has been found to be useful in the study of enzyme inhibition, DNA binding, and protein-protein interactions. Additionally, this compound has been used to study the effects of piperazine and pyrimidine derivatives on cell signaling pathways and gene expression.

Mechanism of Action

Target of Action

The primary target of N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the folate metabolism pathway of Leishmania parasites, which are responsible for leishmaniasis, a neglected tropical disease .

Mode of Action

The compound interacts with its target, LmPTR1, by fitting into the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the enzyme inhibits its activity, thereby disrupting the folate metabolism pathway .

Biochemical Pathways

The affected biochemical pathway is the folate metabolism pathway in Leishmania parasites . The disruption of this pathway leads to a deficiency in essential folate derivatives, which are crucial for the survival and proliferation of the parasites .

Pharmacokinetics

The compound’s potent in vitro activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania parasites . This is evidenced by the compound’s potent in vitro antileishmanial activity .

Action Environment

The action of this compound is influenced by the biological environment within the Leishmania parasites. Factors such as the concentration of the compound, the presence of other metabolites, and the physiological state of the parasites can influence the compound’s efficacy . The stability of the compound under physiological conditions is also an important factor that can influence its action .

Advantages and Limitations for Lab Experiments

N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive and efficient compound to synthesize, and is widely available. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful compound for studying various biological processes. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its effects on certain biochemical and physiological processes are not yet fully understood. Additionally, this compound is a relatively unstable compound and can degrade over time, making it difficult to store and use in experiments.

Future Directions

Given the potential of N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine to be used in scientific research and laboratory experiments, there are several potential future directions for its use. For example, further research could be conducted to better understand the effects of this compound on various biochemical and physiological processes, such as cell signaling pathways and gene expression. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound. Furthermore, research could be conducted to develop more stable forms of this compound that could be used in longer-term experiments. Finally, research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is synthesized through a three-step process that begins with the condensation of N-methylpiperazine and 2-chloropyrimidine. This reaction produces the intermediate 2-chloro-N-methyl-4-pyrimidinamine which is then treated with trimethylchlorosilane to form the final product, this compound. This method has been found to be efficient and cost-effective, and is widely used in the synthesis of this compound.

properties

IUPAC Name |

N,N,6-trimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6/c1-14-11-16(21(2)3)20-17(19-14)23-9-7-22(8-10-23)13-15-5-4-6-18-12-15/h4-6,11-12H,7-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQVAZRGORYCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438013.png)

![2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438035.png)

![N,6-dimethyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6438042.png)

![1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6438049.png)

![2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6438060.png)

![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6438071.png)

![5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6438080.png)

![1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438087.png)

![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438098.png)

![N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438100.png)

![N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438102.png)

![4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438110.png)

![4-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438116.png)